

# A Comparative Analysis of Computational and Experimental Data: An Illustrative Guide

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## Compound of Interest

Compound Name: 1-Benzhydryl-3-nitrobenzene

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## A Case Study Approach Using Analogs of 1-Benzhydryl-3-nitrobenzene

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental and computational data for **1-Benzhydryl-3-nitrobenzene** is not readily available in public databases. This guide utilizes data from structurally related compounds—benzhydrol, m-nitrotoluene, and nitrobenzene—to illustrate the principles and methodologies of comparing experimental and computational data in chemical research.

In modern chemical and pharmaceutical sciences, the synergy between experimental measurements and computational modeling is crucial for the rapid and efficient characterization of molecules. This guide provides a comparative overview of experimental data alongside computational predictions for key physicochemical and spectroscopic properties. By examining analogs of **1-Benzhydryl-3-nitrobenzene**, we demonstrate a workflow that is broadly applicable in drug discovery and materials science for validating molecular structures and understanding their properties.

## Data Presentation: A Comparative Summary

The following tables summarize the available experimental data and representative computational predictions for benzhydrol, m-nitrotoluene, and nitrobenzene. These molecules contain the core benzhydryl and nitrobenzene moieties of the target compound, **1-Benzhydryl-3-nitrobenzene**.

Table 1: Physicochemical Properties

Property	Benzhydrol	m-Nitrotoluene	Nitrobenzene
Melting Point (°C)	65-67[1][2]	15.5[3]	5.7
Boiling Point (°C)	297-298[1][2]	232[3]	210.9

Table 2: Spectroscopic Data - <sup>1</sup>H NMR Chemical Shifts (δ, ppm)

Compound	Experimental <sup>1</sup> H NMR (ppm)
Benzhydrol	~7.3-7.4 (m, aromatic), 5.85 (s, CH), 2.3 (s, OH) [4][5][6]
m-Nitrotoluene	8.09-7.92 (m), 7.51 (m), 7.39 (m), 2.46 (s, CH <sub>3</sub> ) [7]
Nitrobenzene	8.25 (d, 2H), 7.71 (t, 1H), 7.56 (t, 2H)

Table 3: Spectroscopic Data - <sup>13</sup>C NMR Chemical Shifts (δ, ppm)

Compound	Experimental <sup>13</sup> C NMR (ppm)
Benzhydrol	Aromatic region, 76.26 (CH-OH)[1]
m-Nitrotoluene	Aromatic region, 21.2 (CH <sub>3</sub> )
Nitrobenzene	148.3 (C-NO <sub>2</sub> ), 134.7 (para-C), 129.4 (meta-C), 123.5 (ortho-C)

Table 4: Spectroscopic Data - Infrared (IR) Spectroscopy (cm<sup>-1</sup>)

Compound	Experimental IR (cm <sup>-1</sup> )
Benzhydrol	Broad O-H stretch, C-H stretches, aromatic overtones
m-Nitrotoluene	~1537 (asymmetric NO <sub>2</sub> stretch), ~1358 (symmetric NO <sub>2</sub> stretch)[8]
Nitrobenzene	~1550-1490 (asymmetric NO <sub>2</sub> stretch), ~1355-1315 (symmetric NO <sub>2</sub> stretch)

Table 5: Mass Spectrometry - Key Fragments (m/z)

Compound	Experimental Mass Spectrum (m/z)
Benzhydrol	184 (M+), 167, 105, 77
m-Nitrotoluene	137 (M+), 120, 91, 65[9][10]
Nitrobenzene	123 (M+), 93, 77, 65, 51[11]

## Experimental Protocols

The acquisition of reliable experimental data is fundamental to chemical analysis. Below are standard methodologies for the key experiments cited.

### Melting Point Determination

- Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
- Procedure: A small amount of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Sample Preparation:** The compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ), and a small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
- **$^1\text{H}$  NMR Procedure:** The sample is placed in the spectrometer, and the  $^1\text{H}$  NMR spectrum is acquired. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the reference.
- **$^{13}\text{C}$  NMR Procedure:** The  $^{13}\text{C}$  NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm.

## Infrared (IR) Spectroscopy

- **Apparatus:** Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:**
  - **Solid Samples:** Can be analyzed as a KBr pellet (mixed with potassium bromide and pressed into a disk) or using an Attenuated Total Reflectance (ATR) accessory.
  - **Liquid Samples:** A thin film can be placed between two salt plates (e.g., NaCl or KBr).
- **Procedure:** The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . The positions of absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Apparatus:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization Method:** Electron Impact (EI) is a common method for small molecules.
- **Procedure:** The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio ( $m/z$ ). The resulting mass spectrum shows the relative abundance of different fragments.

## Computational Methodologies

Computational chemistry provides powerful tools for predicting molecular properties. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

### Geometry Optimization

- **Software:** Gaussian, ORCA, or other quantum chemistry packages.
- **Method:** A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) are chosen.
- **Procedure:** An initial 3D structure of the molecule is created. The software then iteratively adjusts the positions of the atoms to find the lowest energy conformation (the optimized geometry). This process is akin to finding the bottom of a valley on a potential energy surface.

### Prediction of NMR Spectra

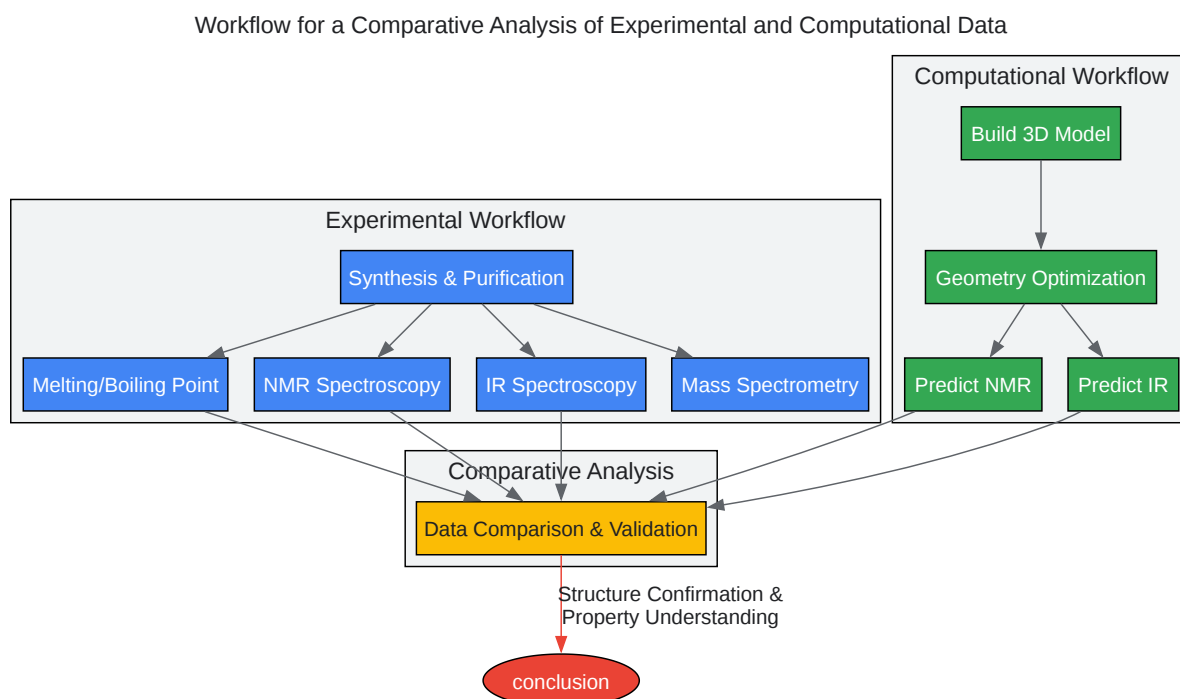
- **Method:** Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT.
- **Procedure:** Following geometry optimization, the NMR shielding tensors are calculated for the optimized structure. The chemical shifts are then predicted by referencing the calculated shielding values to a computed standard (e.g., TMS).

### Prediction of IR Spectra

- **Method:** A frequency calculation is performed on the optimized geometry.
- **Procedure:** This calculation determines the vibrational modes of the molecule and their corresponding frequencies. The output provides a list of vibrational frequencies and their intensities, which can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

## Visualizing the Workflow

The following diagram illustrates the general workflow for comparing experimental and computational data in chemical research.



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